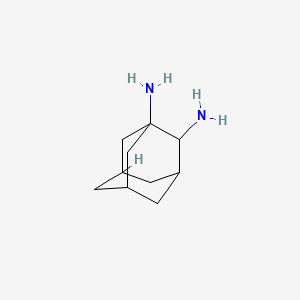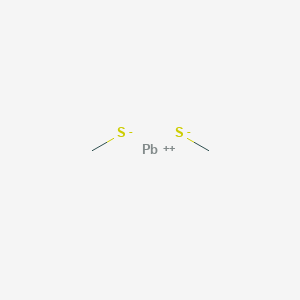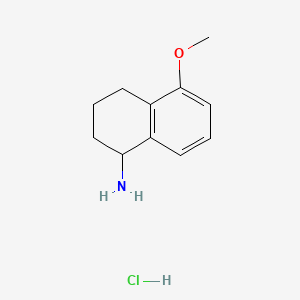
1,2-Adamantanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Adamantanediamine is a colorless solid compound with the molecular formula C10H18N2. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its excellent stability and reactivity . The compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Adamantanediamine can be synthesized through various methods. One common approach involves the reduction of 1,2-dinitroadamantane using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1,2-dibromo-adamantane with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
1,2-Adamantanediamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .
Comparison with Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1,2-Adamantanediamine stands out due to its unique substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
28996-07-8 |
|---|---|
Molecular Formula |
C10H20Cl2N2 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
adamantane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H |
InChI Key |
RFBGLRDLUKNJHI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl |
| 28996-07-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)

![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)





